REACTION_CXSMILES
|
I.[N:2]([C:5]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:9]([C:15]([F:18])([F:17])[F:16])[N:8]=[CH:7][CH:6]=1)=[N+]=[N-]>ClCCl>[NH2:2][C:5]1[C:10]([C:11]([O:13][CH3:14])=[O:12])=[C:9]([C:15]([F:18])([F:16])[F:17])[N:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 4-azido-2-(trifluoromethyl)nicotinate
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1=CC=NC(=C1C(=O)OC)C(F)(F)F
|
Name
|
ethyl acetate-hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of starting material
|
Type
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ADDITION
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Details
|
The mixture is poured over an ice cold solution of potassium hydroxide (95 g of solid KOH dissolved in 300 mL of water)
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The ethereal layer is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate-hexanes (10:90)
|
Type
|
CONCENTRATION
|
Details
|
The eluant is concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=NC(=C1C(=O)OC)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.42 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |